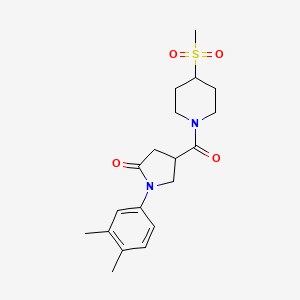

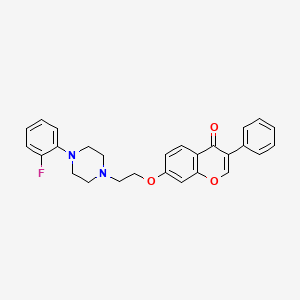

![molecular formula C18H20N2O3S B2493698 2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921792-36-1](/img/structure/B2493698.png)

2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of these compounds utilizes a key precursor, which undergoes reactions with different reagents leading to the formation of heterocyclic derivatives. The mechanistic pathways involve regioselective attack and/or cyclization by the cyanoacetamido moiety, showcasing the complexity and the precision in the synthetic procedures which mainly involve one-pot reactions under mild conditions. The simplicity, convenience, and yield production play a significant role in the synthetic value of these compounds (Shams et al., 2010).

Molecular Structure Analysis

Crystal structure determination of similar compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, reveals the conformational aspects and planarity of the thiophene ring. This analysis highlights the importance of structural configuration in determining the reactivity and properties of these molecules (Wang et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a wide range of chemical reactions, including cyclization, dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions. The diversity of reactive sites in these molecules opens avenues for further heterocyclic transformations and biological investigations. The compounds have shown high inhibitory effects in vitro for antiproliferative activity against various cancer cell lines, indicating their potential for further pharmacological exploration (Shams et al., 2010).

Applications De Recherche Scientifique

Antitumor Activity

Several studies have synthesized and evaluated derivatives bearing thiophene and related heterocyclic ring systems for their potential antitumor activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using structures related to thiophene as pharmacophoric groups, exhibited considerable anticancer activity against a variety of cancer cell lines. Compounds showing significant activity include those with different heterocyclic rings such as benzimidazole, benzothiazole, and benzoxazole derivatives, indicating the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Additionally, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed high inhibitory effects against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines in screening tests (Shams, Mohareb, Helal, & Mahmoud, 2010).

Anti-inflammatory Activity

Research on 5-substituted benzo[b]thiophene derivatives has shown potent anti-inflammatory activity. These compounds were synthesized by reacting 5-aminobenzo[b]thiophene-2-carboxylic acid with different amines, indicating the therapeutic potential of thiophene derivatives in treating inflammatory conditions (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial Activity

Novel derivatives have been synthesized and evaluated for their antimicrobial activities. For example, thiazolidin-4-one derivatives showed potential as antimicrobial agents against a variety of bacterial and fungal species. This suggests the utility of thiophene and its derivatives in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Propriétés

IUPAC Name |

2-thiophen-2-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-18(2)11-23-15-9-12(6-7-14(15)20(3)17(18)22)19-16(21)10-13-5-4-8-24-13/h4-9H,10-11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCLEEGJAVAEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

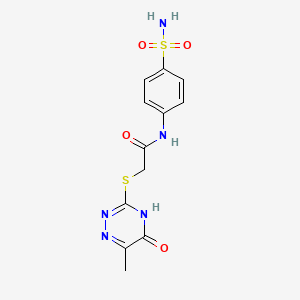

![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)

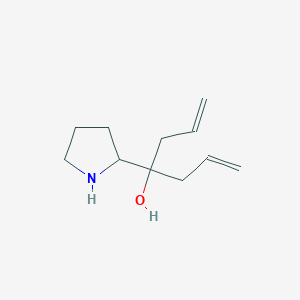

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)

![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)

![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)

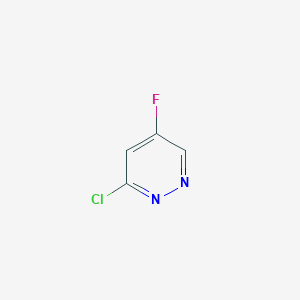

![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)

![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)

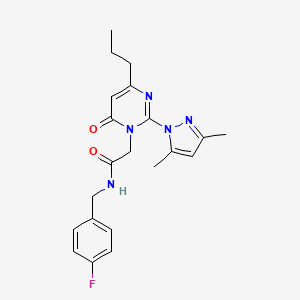

![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)